molecular formula C9H11F2NO B1400820 2-(2,2-Difluoroethoxy)-6-methylaniline CAS No. 1184255-71-7

2-(2,2-Difluoroethoxy)-6-methylaniline

Cat. No.: B1400820
CAS No.: 1184255-71-7
M. Wt: 187.19 g/mol
InChI Key: LMDXBFSXZJEMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)-6-methylaniline is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-6-methylaniline typically involves the reaction of 2,2-difluoroethanol with 6-methylphenylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the amine group. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,2-Difluoroethoxy)-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)-6-trifluoromethylphenylamine
  • 2-(2,2-Difluoroethoxy)-4-methylphenylamine
  • 2-(2,2-Difluoroethoxy)-6-chlorophenylamine

Comparison: Compared to its analogs, 2-(2,2-Difluoroethoxy)-6-methylaniline is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. The difluoroethoxy group imparts increased hydrophobicity and thermal stability, making it a valuable compound in various applications .

Biological Activity

2-(2,2-Difluoroethoxy)-6-methylaniline, a compound with potential applications in pharmaceuticals and agrochemicals, has garnered attention due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 201.21 g/mol
  • IUPAC Name : this compound

This compound features a difluoroethoxy group and a methylaniline moiety, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their inhibitory effects on protein tyrosine kinases (PTKs), which play critical roles in cell signaling and proliferation .
  • Angiogenesis Modulation : Research indicates that certain aniline derivatives can modulate angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways. This suggests potential applications in cancer treatment and other diseases characterized by abnormal blood vessel growth .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : Some derivatives of methylaniline compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This could make this compound a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that similar compounds can offer neuroprotective benefits, potentially through antioxidant mechanisms or inhibition of neuroinflammatory processes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A recent study examined the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AnticancerInhibits cell proliferation in cancer lines
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectivePotential antioxidant effects

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-3-2-4-7(9(6)12)13-5-8(10)11/h2-4,8H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXBFSXZJEMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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